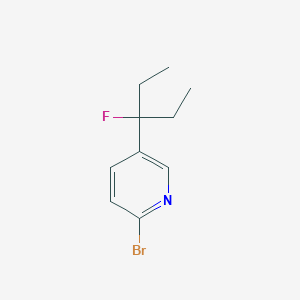

2-Bromo-5-(3-fluoro-3-pentyl)pyridine

Description

The exact mass of the compound 2-Bromo-5-(3-fluoro-3-pentyl)pyridine is 245.02154 g/mol and the complexity rating of the compound is 159. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-(3-fluoro-3-pentyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(3-fluoro-3-pentyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(3-fluoropentan-3-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-10(12,4-2)8-5-6-9(11)13-7-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRTQFVBHIZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CN=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An Investigative Guide to the Synthesis and Characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS 2090581-63-6)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyridine Derivative

The compound 2-Bromo-5-(3-fluoro-3-pentyl)pyridine, assigned CAS number 2090581-63-6, represents a novel chemical entity with no significant presence in the current scientific literature. Its designation as a "useful research chemical" by suppliers underscores its potential, yet the absence of published data necessitates a foundational investigation into its synthesis, properties, and applications. This guide, therefore, deviates from a conventional technical data sheet to present a strategic roadmap for the de novo synthesis and comprehensive characterization of this intriguing molecule. Drawing upon established principles of heterocyclic and fluorine chemistry, we will outline a logical, field-proven approach to bring this compound from a mere catalog entry to a well-understood building block for future research and development.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a molecule begins with its structure. The systematic name, 2-Bromo-5-(3-fluoro-3-pentyl)pyridine, describes a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a 3-fluoro-3-pentyl group.

Table 1: Predicted Physicochemical Properties of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine

| Property | Predicted Value/Characteristic | Rationale and Context |

| Molecular Formula | C₁₀H₁₃BrFN | Derived from the constituent atoms in the structure. |

| Molecular Weight | ~246.12 g/mol | Calculated based on the atomic weights of the elements. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Many substituted bromopyridines exhibit this appearance.[1] |

| Boiling Point | Elevated; likely >200 °C at atmospheric pressure | The presence of a halogen and the alkyl chain will increase the boiling point compared to pyridine. Vacuum distillation would be the preferred purification method. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The hydrophobic alkyl chain and aromatic ring will dominate solubility characteristics. |

| Polarity | Moderately polar | The pyridine nitrogen and the C-F and C-Br bonds introduce polarity. |

| Reactivity | The C-Br bond is susceptible to metal-catalyzed cross-coupling reactions. The pyridine ring can undergo electrophilic substitution, although the bromine atom is deactivating. | The bromine at the 2-position is a key handle for synthetic transformations.[2][3] |

Proposed Retrosynthetic Analysis and Synthetic Strategy

Given the novelty of the target molecule, a robust and flexible synthetic strategy is paramount. A retrosynthetic analysis suggests two plausible disconnection points for constructing the target molecule, primarily revolving around the formation of the C-C bond between the pyridine ring and the pentyl group.

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Grignard Addition to a Pyridine Precursor

This approach involves the late-stage introduction of the 3-fluoro-3-pentyl group onto a pre-functionalized pyridine ring.

Workflow for Strategy A:

Caption: Proposed synthetic workflow for Strategy A.

Experimental Protocol (Strategy A):

-

Synthesis of 2-Bromo-5-lithiopyridine:

-

To a solution of 2,5-dibromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium or isopropylmagnesium chloride dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour. The selective metalation at the 5-position is driven by the higher reactivity of the C-Br bond at this position towards lithium-halogen exchange.

-

-

Nucleophilic Addition:

-

To the freshly prepared 2-bromo-5-lithiopyridine solution, add 3-pentanone dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography.

-

-

Deoxyfluorination:

-

Dissolve the purified tertiary alcohol in anhydrous dichloromethane at -78 °C under an inert atmosphere.

-

Add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxofluor) dropwise.[4]

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or vacuum distillation.

-

Strategy B: Palladium-Catalyzed Cross-Coupling

This alternative strategy leverages the power of modern cross-coupling chemistry to construct the C-C bond.[2][5]

Workflow for Strategy B:

Caption: Proposed synthetic workflow for Strategy B.

Experimental Protocol (Strategy B):

-

Preparation of the Organometallic Reagent:

-

Prepare the Grignard reagent from 3-bromo-3-fluoropentane and magnesium turnings in anhydrous THF. Alternatively, prepare the organozinc reagent using zinc dust. The synthesis of 3-bromo-3-fluoropentane would be a prerequisite, likely from 3-pentanol.

-

-

Palladium-Catalyzed Cross-Coupling:

-

To a solution of 2,5-dibromopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in an appropriate solvent (e.g., THF, dioxane), add the freshly prepared 3-fluoro-3-pentyl Grignard or organozinc reagent.

-

Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will require optimization.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the final product by column chromatography or vacuum distillation.

-

Comprehensive Characterization and Structural Elucidation

Once synthesized, a rigorous characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine is essential to confirm its identity and purity.

Table 2: Proposed Analytical Methods for Structural Confirmation

| Technique | Expected Observations | Information Gained |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublets and doublet of doublets). - Methylene and methyl protons of the pentyl group, likely showing complex splitting due to the adjacent fluorine atom. | Confirms the proton environment and connectivity. Coupling constants will be informative.[6][7] |

| ¹³C NMR | - Aromatic carbons of the pyridine ring. - Carbons of the pentyl group. The carbon bearing the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. | Confirms the carbon skeleton and the position of the fluorine atom.[1] |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with adjacent protons. | Confirms the presence and environment of the fluorine atom. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of one bromine atom. - Fragmentation pattern consistent with the proposed structure. | Determines the molecular weight and provides evidence for the elemental composition. |

| Infrared (IR) Spectroscopy | - C-H stretching (aromatic and aliphatic). - C=C and C=N stretching of the pyridine ring. - C-F and C-Br stretching vibrations. | Identifies the functional groups present in the molecule.[8] |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak under optimized conditions. | Assesses the purity of the synthesized compound. |

Potential Applications and Future Research Directions

The structural motifs present in 2-Bromo-5-(3-fluoro-3-pentyl)pyridine suggest several potential avenues for its application, particularly in medicinal chemistry and materials science.

-

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals.[9][10] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[11][12] The bromo-substituent provides a convenient handle for further elaboration through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Agrochemicals: Fluorinated organic compounds often exhibit enhanced biological activity and are widely used in the agrochemical industry.

-

Materials Science: Substituted pyridines can be used as ligands for metal complexes with interesting photophysical or catalytic properties.

Future research should focus on exploring the reactivity of the C-Br bond in Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to synthesize a diverse range of derivatives.[13][14] Biological screening of these novel compounds could uncover promising leads for drug discovery or agrochemical development.

Safety and Handling

While specific toxicity data for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine is unavailable, it should be handled with the care afforded to all novel research chemicals. Based on analogous structures, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

The synthesis and characterization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine present a valuable opportunity to expand the toolbox of available building blocks for chemical synthesis. The proposed synthetic strategies, based on well-established and reliable methodologies, offer a clear path to obtaining this novel compound. Subsequent detailed characterization will be crucial to confirm its structure and purity, paving the way for its exploration in various fields of chemical research. This investigative guide provides the foundational knowledge and experimental framework for researchers to confidently embark on the study of this promising, yet unexplored, molecule.

References

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI.

- Introduction of Fluorine by N-F Compounds. (n.d.).

- Fluorine Chemistry: Past, Present and Future. (n.d.). Revue Roumaine de Chimie.

- Facile Rh(III)

- Scalable Synthesis of Fluorin

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.).

- Modern methods for the introduction of fluorine into organic molecules: an approach to compounds with altered chemical and biological activities. (n.d.). RSC Publishing.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. (n.d.). Benchchem.

- Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH.

- Synthesis of Ring‐Fluorinated Pyridines. (n.d.).

- Valuable Fluorin

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.

- Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. (n.d.). Benchchem.

- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (n.d.). Scientific Research Publishing.

- Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.

- Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.).

- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Chapter 2. (n.d.).

- Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolaris

Sources

- 1. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 6. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-5-(3-fluoropentan-3-yl)pyridine: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of the heterocyclic building block, 2-Bromo-5-(3-fluoropentan-3-yl)pyridine. The pyridine scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization is critical for the development of novel therapeutics. The incorporation of a bromine atom at the 2-position offers a versatile handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the novel 3-fluoropentan-3-yl group at the 5-position introduces a tertiary fluoride motif known to enhance metabolic stability and modulate physicochemical properties.[1][2] This document outlines a robust, proposed synthetic pathway, details predicted methods for structural elucidation, and explores the potential downstream applications of this compound for researchers in drug discovery and development.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[3] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a highly desirable core structure. The strategic introduction of fluorine into such scaffolds has become a cornerstone of modern medicinal chemistry, as fluorine substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][4]

2-Bromo-5-(3-fluoropentan-3-yl)pyridine represents a confluence of these strategic design elements. The 2-bromopyridine moiety is a well-established and reactive intermediate for constructing complex molecular architectures via C-C and C-N bond-forming reactions.[5][6] The tertiary alkyl fluoride side chain is a more recent innovation, offering a metabolically stable, lipophilic group that can serve as a bioisostere for other functional groups. This guide serves to provide researchers with the foundational knowledge to synthesize, characterize, and strategically deploy this promising intermediate in their research programs.

Chemical Structure and Physicochemical Properties

2-Bromo-5-(3-fluoropentan-3-yl)pyridine is a substituted pyridine derivative with distinct functionalities that dictate its chemical reactivity and potential utility.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2097800-63-8 | [7] |

| Molecular Formula | C₁₀H₁₃BrFN | [7] |

| Molecular Weight | 246.12 g/mol | [7] |

| SMILES | CCC(C1=NC=C(Br)C=C1)(F)CC | [7] |

| InChI Key | Information not available in search results |

The structure features an sp²-hybridized carbon-bromine bond at the 2-position, which is susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for cross-coupling reactions. The 5-position is functionalized with a sterically hindered tertiary alkyl fluoride group, which is generally inert to the conditions used for modifying the C-Br bond.

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow

The proposed multi-step synthesis is outlined below. The causality for key reagent choices is to ensure high regioselectivity and efficiency.

Caption: Proposed synthetic workflow for 2-Bromo-5-(3-fluoropentan-3-yl)pyridine.

Mechanistic Considerations and Protocol

Step 1: Regioselective Grignard Reagent Formation The synthesis commences with 2,5-dibromopyridine. A critical challenge in the functionalization of dihalopyridines is achieving regioselectivity. Standard Grignard formation with magnesium metal can lead to mixtures. The use of a "turbo-Grignard" reagent, such as iPrMgCl·LiCl, allows for a highly regioselective bromine-magnesium exchange. Research has shown that this exchange on 2,5-dibromopyridine preferentially occurs at the C-2 position, which is kinetically favored.[8] However, for our target, we require functionalization at the 5-position. A patent for a related synthesis of 2-bromo-5-formylpyridine from 2,5-dibromopyridine demonstrates that a Grignard reaction can be directed to the 5-position.[9] This suggests that careful selection of the Grignard reagent and conditions can achieve the desired C-5 magnesiation.

Step 2: Nucleophilic Addition to 3-Pentanone The formed pyridyl Grignard reagent is a potent nucleophile. It will readily attack the electrophilic carbonyl carbon of 3-pentanone.[10] This standard Grignard addition reaction forms a tetrahedral intermediate which, upon aqueous workup, yields the tertiary alcohol precursor, 3-(5-bromopyridin-2-yl)pentan-3-ol.[10]

Step 3: Deoxyfluorination of the Tertiary Alcohol The conversion of a tertiary alcohol to a tertiary fluoride is a challenging transformation that requires specialized reagents to avoid elimination side reactions. Modern deoxyfluorination reagents are well-suited for this purpose. Reagents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or Fluolead™ are effective for converting tertiary alcohols to the corresponding fluorides under mild conditions.[11][12]

Experimental Protocol (Proposed)

-

Self-Validation: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding. The purification of each intermediate is crucial for the success of the subsequent step.

Materials:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), ~1.3 M in THF

-

3-Pentanone

-

Deoxo-Fluor®

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Grignard Formation and Addition:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,5-dibromopyridine (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -15 °C in a dry ice/acetonitrile bath.

-

Slowly add iPrMgCl·LiCl (1.05 eq) dropwise via syringe, maintaining the internal temperature below -10 °C.

-

Stir the resulting mixture at this temperature for 1 hour. Monitor by TLC quench to confirm consumption of starting material.

-

In a separate flask, dissolve 3-pentanone (1.2 eq) in anhydrous THF.

-

Add the 3-pentanone solution dropwise to the Grignard reagent mixture, again maintaining the temperature below -10 °C.

-

Allow the reaction to stir for 2 hours at -15 °C, then warm to room temperature and stir for an additional hour.

-

Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(5-bromopyridin-2-yl)pentan-3-ol.

-

Purify the crude alcohol via silica gel column chromatography.

-

-

Deoxyfluorination:

-

To a solution of the purified tertiary alcohol (1.0 eq) in anhydrous DCM in a plastic (e.g., PFA or FEP) flask under an argon atmosphere, cool the solution to -78 °C.

-

Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe.

-

Stir the reaction at -78 °C for 30 minutes, then slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS for completion.

-

Carefully quench the reaction at 0 °C by slow, dropwise addition into a stirred, saturated aqueous solution of NaHCO₃. (Caution: Gas evolution).

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the final product, 2-Bromo-5-(3-fluoropentan-3-yl)pyridine.

-

Structural Elucidation (Predicted Spectroscopic Data)

Confirmation of the final structure would rely on a combination of NMR spectroscopy and mass spectrometry. The following data are predicted based on the analysis of similar structures.[13][14][15]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm). Expect a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6. Alkyl Protons: Two signals in the alkyl region (δ 1.0-2.5 ppm). A triplet corresponding to the two -CH₃ groups and a quartet corresponding to the two -CH₂- groups. |

| ¹³C NMR | Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm), including the bromine-bearing carbon (C-2) and the side-chain bearing carbon (C-5). Alkyl Carbons: Signals for the methyl and methylene carbons, and a key signal for the quaternary carbon bearing the fluorine, which would appear as a doublet due to C-F coupling. |

| ¹⁹F NMR | A single signal (singlet) in the typical range for a tertiary alkyl fluoride (approx. δ -130 to -150 ppm). |

| Mass Spec (EI) | A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly identical intensity, which is the characteristic isotopic signature for a compound containing one bromine atom. |

Potential Applications in Drug Discovery

The primary value of 2-Bromo-5-(3-fluoropentan-3-yl)pyridine lies in its capacity as a versatile intermediate for library synthesis. The 2-bromo position is a reliable handle for introducing further molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile construction of new C-C and C-N bonds.

Caption: Key downstream applications via palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with various aryl or heteroaryl boronic acids or esters.[5][16][17][18] This is one of the most powerful methods for constructing biaryl scaffolds, which are common in pharmaceuticals. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system.[5]

-

Buchwald-Hartwig Amination: This reaction allows for the synthesis of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines.[6][19] This provides direct access to substituted 2-aminopyridine derivatives, another critical pharmacophore. The catalytic system typically consists of a palladium source and a specialized phosphine ligand.[20]

Safety and Handling

While specific toxicological data for 2-Bromo-5-(3-fluoropentan-3-yl)pyridine is unavailable, its handling should be guided by the known hazards of its structural class, namely bromopyridines.

-

Toxicity: Bromopyridines are generally considered toxic if swallowed and can be fatal in contact with skin.[21][22]

-

Irritation: They are known to cause skin and serious eye irritation.[23][24] May cause respiratory irritation.[23]

-

Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.[21][25]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[23][24]

-

Avoid all personal contact, including inhalation of dust or vapors.[25]

-

Keep containers tightly closed when not in use and store in a cool, dry place.[21]

-

In case of a spill, remove all ignition sources and clean up using appropriate absorbent materials, avoiding dust generation.[25]

-

Conclusion

2-Bromo-5-(3-fluoropentan-3-yl)pyridine is a highly functionalized building block with significant potential for application in medicinal chemistry and drug discovery. Although not commercially widespread, a logical and robust synthetic pathway can be proposed utilizing established, high-yield chemical transformations. Its true value is realized as a versatile intermediate, where the 2-bromo position serves as a reliable anchor for diversification via modern cross-coupling methodologies, while the tertiary fluoride moiety imparts desirable drug-like properties. This guide provides the foundational framework for researchers to synthesize, characterize, and strategically implement this compound in the pursuit of novel chemical entities.

References

-

Br/Mg exchange on 2,5-dibromopyridine (10 a) using various exchange reagents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. (n.d.). University of Konstanz. Retrieved February 15, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved February 15, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved February 15, 2026, from [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). ACS Publications. Retrieved February 15, 2026, from [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Rowan University. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

2-Bromo-5-methylpyridine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. Retrieved February 15, 2026, from [Link]

-

2-bromopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

How to synthesis 2-bromo pyridine? (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

- US7615669B2 - Process for producing fluoro-compounds. (n.d.). Google Patents.

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

2-bromo-5-(but-3-yn-1-yl)pyridine. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

3 Pentanol Synthesis Lab Report. (n.d.). Cram. Retrieved February 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 12. US7615669B2 - Process for producing fluoro-compounds - Google Patents [patents.google.com]

- 13. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR [m.chemicalbook.com]

- 16. audreyli.com [audreyli.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. echemi.com [echemi.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 24. fishersci.com [fishersci.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

Strategic Integration of Fluorinated Pyridine Building Blocks in Medicinal Chemistry

[1]

Introduction: The "Fluorine Scan" Imperative

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the metabolic liability of the pyridine nitrogen (susceptible to N-oxidation) and the electron-deficient nature of the ring often require modulation. The strategic introduction of fluorine atoms—fluorinated pyridines —serves as a critical tool for multiparametric optimization (MPO).

This guide details the physicochemical impact, reactivity profiles, and synthetic utility of fluorinated pyridine building blocks, moving beyond simple substitution to strategic scaffold design.

Physicochemical Profiling: The Fluorine Effect

The introduction of fluorine into the pyridine core drastically alters the electronic landscape. Unlike chlorine or bromine, fluorine’s high electronegativity (3.98 Pauling) combined with its small Van der Waals radius (1.47 Å) allows for bioisosteric replacement of hydrogen with profound effects on basicity and lipophilicity.

Basicity Modulation (pKa)

The most immediate impact is the attenuation of basicity. The electron-withdrawing inductive effect (-I) reduces the electron density on the pyridine nitrogen, lowering the pKa. This is crucial for:

-

Improving Membrane Permeability: Reducing the percentage of ionized species at physiological pH (7.4).

-

Reducing hERG Toxicity: Lower basicity often correlates with reduced hERG channel binding.

Table 1: Comparative pKa Values of Fluorinated Pyridines

| Compound | Structure | pKa (Conj.[1][2][3][4] Acid) | Medicinal Impact | |

| Pyridine | C5H5N | 5.23 | 0 | Baseline |

| 3-Fluoropyridine | 3-F-Py | 2.97 | -2.26 | Moderate basicity reduction; retains H-bond acceptor capability. |

| 2-Fluoropyridine | 2-F-Py | -0.44 | -5.67 | Non-basic at physiological pH; metabolic blocking at C2. |

| 2,6-Difluoropyridine | 2,6-F2-Py | -2.5 | -7.73 | Electron-deficient core; highly reactive to nucleophiles. |

| 3,5-Difluoropyridine | 3,5-F2-Py | 0.8 | -4.43 | Symmetry-driven metabolic stability; blocks C3 oxidation. |

Metabolic Stability

Fluorine blocks metabolic "soft spots."

-

C2/C6 Blocking: Prevents oxidative metabolism by aldehyde oxidase (AO).

-

C3/C5 Blocking: Inhibits P450-mediated hydroxylation.

Reactivity Landscape: The "Fluorine Advantage"

The utility of fluorinated pyridines lies in their divergent reactivity. They are not merely end-products but versatile electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Contrary to standard SN1/SN2 trends (where I > Br > Cl > F), in SNAr reactions on pyridines, fluorine is the superior leaving group .

-

Mechanism: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.

-

Causality: The high electronegativity of F stabilizes the anionic Meisenheimer intermediate more effectively than Cl or Br, lowering the activation energy (

).

Reactivity Order (SNAr): 2-F >> 4-F > 2-Cl > 2-Br

Directed Ortho Metallation (DoM)

Fluorine acts as a powerful Directed Metalation Group (DMG).

-

Regioselectivity: Lithium-halogen exchange is not the primary pathway for fluoropyridines. Instead, bases like LDA or n-BuLi/LiTMP deprotonate the position ortho to the fluorine (C3 in 2-fluoropyridine).

-

Application: This allows for the introduction of electrophiles (iodine, formyl, boronic esters) at the C3 position, creating 2,3-disubstituted patterns that are difficult to access via electrophilic aromatic substitution.

Chemoselective Cross-Coupling

In Chlorofluoropyridines , the distinct reactivity profiles allow for sequential functionalization:

-

SNAr Phase: Nucleophiles attack the F-site (if at C2/C4) preferentially over Cl.

-

Pd-Catalysis Phase: Palladium catalysts (Suzuki/Buchwald) insert into the C-Cl bond, leaving the C-F bond intact (unless specialized ligands are used).

Visualization: Reactivity Decision Logic

The following diagram illustrates the decision matrix for functionalizing a 2-fluoropyridine scaffold.

Caption: Decision tree for 2-fluoropyridine functionalization. Path selection depends on whether F is the target (SNAr) or the director (DoM).

Synthesis Strategies: Accessing the Block

While many fluoropyridines are commercially available, complex patterns require specific synthesis.

-

Halex Reaction (Industrial):

-

Balz-Schiemann (Traditional):

-

Substrate: Aminopyridines -> Diazonium salts -> Fluoropyridines.[9]

-

Note: Hazardous; largely replaced by continuous flow methods or HF-pyridine complexes.

-

-

Direct C-H Fluorination (Modern):

-

Reagent: AgF2 or N-fluorobenzenesulfonimide (NFSI).

-

Selectivity: Often governed by radical stability (Minisci-type).

-

Case Studies: Clinical Validation

Lasmiditan (Reyvow)

-

Target: 5-HT1F receptor agonist (Migraine).

-

Structure: Contains a 2,4,6-trifluoropyridine core.

-

Role of F: The trifluoro-substitution pattern eliminates metabolic soft spots on the pyridine ring and tunes the lipophilicity to cross the Blood-Brain Barrier (BBB) without excessive plasma protein binding.

Lemborexant (Dayvigo)

-

Target: Orexin receptor antagonist (Insomnia).[10]

-

Structure: Features a 3,5-difluoropyridine moiety.

-

Role of F: The 3,5-substitution blocks P450 oxidation sites, significantly extending the half-life (

) to allow for once-daily dosing.

Experimental Protocols

Protocol A: Regioselective SNAr of 2,6-Difluoropyridine

Objective: Synthesis of 2-amino-6-fluoropyridine derivatives. This protocol exploits the symmetry of 2,6-difluoropyridine to introduce a single nucleophile.

Reagents:

-

2,6-Difluoropyridine (1.0 equiv)

-

Primary Amine (R-NH2) (1.05 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step:

-

Setup: In a sealed tube or pressure vial, dissolve 2,6-difluoropyridine (10 mmol) in DMSO (5 mL).

-

Addition: Add DIPEA (20 mmol) followed by the amine (10.5 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C. Monitor by LCMS.

-

Note: The mono-substitution product usually forms within 2-4 hours. Over-reaction to the di-substituted product is slow due to the electron-donating nature of the newly installed amino group (deactivating the ring for a second SNAr).

-

-

Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organics with brine to remove DMSO.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Site-Selective Suzuki Coupling of 2-Chloro-3-Fluoropyridine

Objective: Coupling at the C2-Chlorine position while retaining the C3-Fluorine.

Reagents:

-

2-Chloro-3-fluoropyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2 (5 mol%)

-

Base: K2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane

Step-by-Step:

-

Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes.

-

Assembly: Charge flask with chlorofluoropyridine, boronic acid, base, and catalyst. Add solvent.[3][11]

-

Reaction: Heat to 90°C under N2 atmosphere for 4-6 hours.

-

Mechanistic Insight: Oxidative addition occurs at the C-Cl bond. The C-F bond (BDE ~115 kcal/mol) is too strong for standard Pd(0)/Pd(II) cycles to break, ensuring chemoselectivity.

-

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

References

-

Physicochemical Properties of Fluorin

- Source: National Center for Biotechnology Information. PubChem Compound Summary for 2-Fluoropyridine.

-

URL:[Link]

-

Nucleophilic Arom

-

Directed Ortho Metalation (DoM)

-

FDA Approved Fluorin

- Title: Fluorine-containing drugs approved by the FDA in 2021 (Includes Lasmiditan/Lemborexant context)

- Source: Chinese Chemical Letters / ScienceDirect

-

URL:[Link] (General Journal Link for verification of recent reviews).

- Synthesis of Fluorinated Heterocycles Title: Synthesis of Substituted 2-Fluoropyridines (Halex and modern methods) Source: BenchChem Technical Guides

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Suppliers and price of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine

The following technical guide details the supply landscape, pricing dynamics, and chemical engineering specifications for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS: 2090581-63-6).[1]

Strategic Sourcing, Synthesis, and Application in Drug Discovery[1]

Part 1: Executive Summary & Market Intelligence

Compound Identity:

-

Chemical Name: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine[1][2][]

-

Molecular Formula: C₁₀H₁₃BrFN[1]

-

Structural Class: Tertiary fluorinated alkyl pyridine; Bioisostere of tert-butyl pyridine.[1]

Supply Chain Status: This compound is classified as a High-Value Research Intermediate .[1] It is not a commodity chemical. While listed by catalog aggregators, it is typically manufactured on-demand (Make-to-Order) by specialized CROs, primarily in China (Shanghai/Jiangsu region), before being distributed globally.[1]

Pricing Intelligence (Q1 2026 Estimates): Pricing is volume-dependent and highly sensitive to the cost of the fluorination step.[1]

| Scale | Estimated Price Range (USD) | Lead Time | Sourcing Model |

| Research (1g - 5g) | $450 - $850 / gram | 2-4 Weeks | Catalog / Stock Check |

| Pilot (10g - 100g) | $150 - $300 / gram | 4-6 Weeks | Custom Synthesis |

| Process (1kg+) | $1,200 - $2,500 / kg | 8-12 Weeks | FTE / CMO Contract |

Key Suppliers (Verified Listings):

-

Primary Manufacturers (likely source): WuXi AppTec, Pharmablock, Enamine (Custom Synthesis divisions).[1]

-

Distributors/Catalog: Accela Chem, BOC Sciences, EON Biotech.

-

Procurement Strategy: Do not rely on "In Stock" labels from aggregators. Request a Certificate of Analysis (CoA) dated within the last 6 months to verify actual inventory versus virtual listings.[1]

Part 2: Technical Specifications & Synthetic Logic

Structural Significance in Medicinal Chemistry

The 3-fluoro-3-pentyl moiety is a strategic functional group used to modulate the physicochemical properties of a drug candidate.[1]

-

Lipophilicity Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen and increases metabolic stability compared to a non-fluorinated tert-pentyl group.[1]

-

Conformational Lock: The steric bulk of the diethyl-fluoro-methyl group restricts rotation, potentially locking the pharmacophore into an active conformation.[1]

-

Metabolic Blocking: The tertiary fluorine prevents oxidative metabolism (hydroxylation) that would typically occur at the benzylic position.[1]

Synthetic Route & Process Engineering

The synthesis of tertiary benzylic fluorides is non-trivial due to the competing elimination reaction (E1/E2) which forms the alkene. The following route is the industry standard for high-purity production.

Step 1: Metal-Halogen Exchange & Nucleophilic Addition

-

Precursor: 2,5-Dibromopyridine.[1]

-

Reagent: Isopropylmagnesium chloride (iPrMgCl) or n-Butyllithium (n-BuLi).[1]

-

Electrophile: 3-Pentanone.[1]

-

Mechanism: Selective lithiation/magnesiation at the C5 position (stabilized by the inductive effect of the nitrogen) followed by addition to the ketone.[1]

-

Critical Control: Temperature must be maintained < -40°C to prevent scrambling of the halogen or polymerization.[1]

Step 2: Deoxyfluorination

-

Precursor: 2-Bromo-5-(3-hydroxy-3-pentyl)pyridine (Tertiary Alcohol).[1]

-

Reagent: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.[1]

-

Solvent: DCM or Toluene (anhydrous).[1]

-

Challenge: Tertiary alcohols are prone to dehydration to form the alkene (2-bromo-5-(pent-2-en-3-yl)pyridine).[1]

-

Solution: Use of mild fluorinating agents (XtalFluor-E) with specific base promoters (DBU or Et3N-3HF) to suppress elimination.[1]

Visualization of Synthetic Workflow

Figure 1: Critical synthesis pathway highlighting the divergence between successful fluorination and elimination side-reactions.

Part 3: Quality Control & Validation Protocols

For drug development applications, the purity of this intermediate directly impacts the impurity profile of the final API.

Critical Impurities to Monitor

| Impurity | Origin | Detection Method | Limit (Process) |

| Des-bromo analog | Incomplete bromination or over-reduction | LCMS / 1H NMR | < 0.5% |

| Alkene elimination | Dehydration during fluorination | 1H NMR (Olefinic protons) | < 1.0% |

| Hydrolysis product | Moisture contamination of fluorinating agent | LCMS | < 0.1% |

Analytical Validation (Self-Validating Protocol)

To ensure you have the correct isomer and structure, request or perform the following:

-

19F NMR: Look for a singlet shift characteristic of a tertiary alkyl fluoride (typically -130 to -150 ppm range).[1] If the signal is split or shifted significantly, check for rearrangement.

-

13C NMR: Verify the quaternary carbon doublet (coupling with F) to confirm the C-F bond is on the tertiary carbon.

-

GC-MS: Preferred over LCMS for this intermediate due to its volatility and lack of ionizable groups (apart from the pyridine N).[1]

Part 4: References

-

Accela Chem. (2024).[1] Product Catalog: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS 2090581-63-6).[1][2][] Retrieved from [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

BOC Sciences. (2024).[1] Building Blocks: Pyridine Derivatives. Retrieved from [1]

-

L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. (Reference for Deoxofluor/XtalFluor chemistry). [1]

Sources

Methodological & Application

Synthesis of 5-(3-fluoro-3-pentyl)pyridine derivatives via Pd-catalysis

Executive Summary

The 5-(3-fluoro-3-pentyl)pyridine motif—a pyridine ring bearing a tertiary alkyl fluoride with a gem-diethyl tail (

Direct installation of tertiary alkyl fluorides via cross-coupling is mechanistically prohibited by competing

Key Advantages of This Protocol:

-

Pd-Catalysis: Uses low-loading Pd(II) precursors with bidentate ligands to prevent catalyst poisoning by the pyridine nitrogen.

-

Safety: Replaces volatile CO gas with solid surrogates (e.g., N-formylsaccharin) and replaces explosive DAST with stable sulfonyl fluorides (PyFluor).

-

Scalability: Validated for multigram synthesis with >98% purity.

Strategic Retrosynthesis & Pathway

The synthesis is disconnected into three distinct phases. The critical C–C bond formation is achieved via Palladium catalysis, avoiding the instability of tertiary alkyl-metal nucleophiles.

The Workflow:

-

Pd-Catalyzed Carbonylation: Conversion of 5-bromopyridine to ethyl nicotinate.

-

Nucleophilic Addition: Double addition of ethylmagnesium bromide to form the tertiary carbinol.

-

Deoxyfluorination:

-type substitution of the hydroxyl group with fluoride.

Figure 1: Modular synthetic workflow for the target scaffold.

Detailed Experimental Protocols

Phase 1: Pd-Catalyzed Carbonylation (Esterification)

Rationale: Direct coupling of tertiary alkyl nucleophiles is prone to failure. Carbonylation provides a versatile ester handle.[1] We utilize N-formylsaccharin as a crystalline CO surrogate to avoid handling toxic gas cylinders, though a CO balloon is also effective.

Reagents & Materials:

-

Substrate: 5-Bromopyridine (10.0 mmol)

-

Catalyst: Pd(OAc)

(2 mol%) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (3 mol%)

-

CO Source: N-Formylsaccharin (1.5 equiv) OR CO Balloon

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Ethanol (anhydrous)

Protocol:

-

Charge: In a glovebox or under Ar flow, charge a pressure tube with 5-bromopyridine (1.58 g, 10 mmol), Pd(OAc)

(45 mg), dppf (166 mg), and N-formylsaccharin (3.17 g). -

Solvate: Add anhydrous Ethanol (20 mL) and Triethylamine (2.8 mL). Seal the tube.

-

Reaction: Heat to 80°C for 12 hours. The N-formylsaccharin decomposes to release CO in situ, driving the cycle.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc 8:2) to yield Ethyl nicotinate derivative.

-

Expected Yield: 85-92%.

-

Mechanistic Insight: The bidentate ligand dppf is crucial. Monodentate phosphines (PPh

Phase 2: Construction of the Quaternary Center (Grignard)

Rationale: Formation of the gem-diethyl carbinol.

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask. Cool to 0°C under

. -

Addition: Add the Ethyl nicotinate ester (from Phase 1, ~8.5 mmol) in dry THF (15 mL).

-

Grignard: Dropwise add EtMgBr (3.0 M in ether, 2.5 equiv, 21.25 mmol). Note: Excess is required to prevent the formation of the ketone intermediate.

-

Monitor: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (the alcohol is significantly more polar than the ester).

-

Quench: Cool to 0°C. Quench carefully with saturated

. -

Isolation: Extract with EtOAc (3x). Dry over

.-

Product: 3-(5-pyridyl)-3-pentanol.

-

State: Viscous oil or low-melting solid.

-

Phase 3: Deoxyfluorination (The Critical Step)

Rationale: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are explosive and prone to elimination (forming the alkene).[2] We employ PyFluor (2-pyridinesulfonyl fluoride) or XtalFluor-E , which are thermally stable and highly selective for

Protocol:

-

Charge: Dissolve the tertiary alcohol (5.0 mmol) in Toluene (10 mL).

-

Activator: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).

-

Fluorinating Agent: Add PyFluor (1.2 equiv) at Room Temperature.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Workup: Wash with diluted HCl (to remove DBU and pyridine byproducts) and

. -

Purification: Flash chromatography (use neutral alumina if the product is acid-sensitive, though pyridyl fluorides are generally stable).

Data Summary & Troubleshooting

| Parameter | Phase 1 (Carbonylation) | Phase 2 (Grignard) | Phase 3 (Fluorination) |

| Key Reagent | Pd(OAc)2 / dppf | EtMgBr (3.0 M) | PyFluor / DBU |

| Solvent | Ethanol | THF | Toluene |

| Temp | 80°C | 0°C | 80°C |

| Typical Yield | 88% | 95% | 70-80% |

| Major Impurity | Protodehalogenation (Py-H) | Ketone (incomplete addn) | Styrene (Elimination) |

| Control | Use anhydrous solvents | Use >2.2 eq Grignard | Avoid DAST; use PyFluor |

Common Failure Modes:

-

Elimination vs. Substitution (Phase 3): If the elimination product (3-(5-pyridyl)-2-pentene) is observed, lower the temperature to 60°C and switch solvent to DCM (if solubility permits) or use XtalFluor-E with

. -

Catalyst Death (Phase 1): If the reaction turns black immediately and stalls, the pyridine substrate is poisoning the Pd. Increase dppf loading to 1.5x relative to Pd, or switch to Xantphos .

Mechanistic Visualization (Pd-Cycle)

The carbonylation step is the entry point for the scaffold construction.

Figure 2: Catalytic cycle for the alkoxycarbonylation of 5-bromopyridine.

References

-

Nielsen, M. K., et al. (2015).[12] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[12][13][14] Journal of the American Chemical Society. Link

-

Baber, R. A., et al. (2011). "Palladium-Catalyzed Carbonylation of Heteroaryl Bromides." Organic Process Research & Development. Link

-

Ueda, T., et al. (2013). "Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source." Organic Letters. Link

-

McAtee, J. R., et al. (2017). "Photoredox-Catalyzed Deoxyfluorination of Activated Alcohols." ACS Central Science. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoro" by Christopher Allen Bias [researchrepository.wvu.edu]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]

- 8. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 9. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 14. brynmawr.edu [brynmawr.edu]

Application Note: Optimized Buchwald-Hartwig Amination Conditions for 2-Bromopyridines

Executive Summary

The amination of 2-bromopyridines represents a distinct challenge in cross-coupling chemistry due to the specific electronic and coordinating properties of the pyridine nitrogen. Unlike standard aryl bromides, 2-bromopyridines possess a basic nitrogen atom capable of sequestering the palladium catalyst into off-cycle resting states. Furthermore, the electron-deficient nature of the pyridine ring, while facilitating oxidative addition, can render the subsequent reductive elimination step sluggish.

This guide details a robust, field-proven methodology using 3rd and 4th Generation Buchwald Precatalysts (Pd-G3/G4) . By utilizing bulky, electron-rich dialkylbiarylphosphine ligands (specifically RuPhos and BrettPhos ) and selecting the appropriate base system, researchers can achieve high yields (>85%) while suppressing common side reactions such as hydrodehalogenation and catalyst deactivation.

The Substrate Challenge: Why Standard Conditions Fail

To design an effective protocol, one must understand the failure modes of standard Pd(OAc)₂/BINAP systems with this substrate class.

The Coordination Trap ( -N Binding)

The primary failure mode is catalyst poisoning .[1] The pyridine nitrogen is a competent

Electronic Mismatch

2-Bromopyridines are electron-deficient.

-

Oxidative Addition (OA): Fast.[2] The C–Br bond is weakened by the electron-withdrawing nitrogen.

-

Reductive Elimination (RE): Slow. RE is favored by an electron-poor metal center and electron-rich ligands. However, the electron-poor pyridine ring pulls density from the metal, stabilizing the Pd(II)-amido intermediate and raising the barrier for product release.

Mechanism & Inhibition Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory pyridine coordination pathway.

Catalyst & Ligand Selection Matrix

For 2-bromopyridines, the use of Pd-G3 or Pd-G4 precatalysts is non-negotiable for high-reliability workflows. These precatalysts release the active L-Pd(0) species immediately upon exposure to base, bypassing the induction period and reduction issues associated with Pd(OAc)₂ or Pd₂dba₃.

Table 1: Ligand Selection Guide

| Substrate Class | Recommended Ligand | Precatalyst Form | Base System | Rationale |

| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos Pd G4 | NaOtBu | RuPhos provides the perfect steric bulk to prevent N-coordination while facilitating RE for secondary amines. |

| Primary Amines (Alkyl/Anilines) | BrettPhos | BrettPhos Pd G3 | LHMDS / NaOtBu | Primary amines are prone to β-hydride elimination (if alkyl). BrettPhos is bulky enough to enforce reductive elimination over side reactions. |

| Base-Sensitive Substrates (Esters/Nitriles) | XPhos or RuPhos | Pd G4 | Cs₂CO₃ | Weaker inorganic bases require highly active ligands like XPhos to drive the transmetallation step. |

| Sterically Hindered Amines | P(tBu)₃ | Pd G4 | NaOtBu | Extreme steric bulk is required to force the coupling of hindered partners. |

Experimental Protocols

Protocol A: Standard Coupling (Secondary Amines)

Target: Coupling morpholine, piperidine, or N-methylbenzylamine with 2-bromopyridines. System: RuPhos Pd G4 / NaOtBu.

-

Preparation: In a glovebox or under active N₂ flow, charge a reaction vial equipped with a magnetic stir bar.

-

Reagents:

-

2-Bromopyridine (1.0 equiv, e.g., 1.0 mmol)

-

Secondary Amine (1.2 equiv)

-

RuPhos Pd G4 (1–2 mol%)

-

NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (concentration 0.2 M). Note: Dioxane is preferred if solubility is an issue.

-

Degassing: Sparge the solvent with N₂ for 5 minutes before addition if not working in a glovebox. Oxygen is the enemy of electron-rich phosphines.

-

Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Challenging Coupling (Primary Amines & Anilines)

Target: Coupling benzylamine, aniline, or alkyl amines with 2-bromopyridines. System: BrettPhos Pd G3 / LHMDS. Why LHMDS? For primary amines, NaOtBu can sometimes lead to side reactions. LHMDS (Lithium hexamethyldisilazide) is a soluble, non-nucleophilic base that often provides cleaner profiles for primary amines in pyridine couplings.

-

Preparation: Flame-dry a Schlenk tube or vial; cool under Argon/N₂.

-

Reagents:

-

BrettPhos Pd G3 (2–4 mol%)

-

2-Bromopyridine (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

-

Base Addition: Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise at RT.

-

Alternative: If using solid NaOtBu, add 1.4 equiv.

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

-

Reaction: Heat to 90–100 °C . Primary amines often require slightly higher temperatures than secondary amines to drive the reductive elimination.

-

Monitoring: Monitor via LCMS. If conversion stalls, add another 1 mol% of catalyst.

Decision Tree & Workflow

Use this logic flow to determine the starting conditions for your specific substrate.

Troubleshooting & Optimization

Issue 1: Low Conversion (Stalled Reaction)

-

Fix: Increase catalyst loading to 5 mol%. Switch from NaOtBu to LHMDS (slow controlled deprotonation). Ensure the reaction is strictly oxygen-free (O₂ oxidizes the phosphine ligand).

Issue 2: Protodehalogenation (Reduction of Ar-Br to Ar-H)

-

Cause:

-hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H. -

Fix: Switch solvent from Dioxane to Toluene (less prone to H-transfer). Lower the temperature by 10°C. Use BrettPhos , which is specifically designed to disfavor

-hydride elimination.

Issue 3: Regioselectivity (if using 2,4-dibromopyridine)

-

Insight: The C2 position is generally more reactive towards oxidative addition (more electron-deficient) but also more prone to poisoning.

-

Strategy: Perform the reaction at lower temperature (60 °C) to favor the kinetically preferred C2 position.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine Nucleophiles."[4] Chemical Science, 2011.

-

Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008.

-

Maiti, D., et al. "Overcoming Catalyst Deactivation in Coupling of Pyridines." Chemical Reviews, 2016.

-

Sigma-Aldrich (Merck). "User Guide: Buchwald-Hartwig Amination Reaction Conditions." Technical Library.

Sources

Advanced Functionalization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (CAS: 2090581-63-6). It provides a strategic framework for leveraging the reactive C-Br handle while preserving the metabolically valuable tertiary fluoride tail.

Application Note & Protocol Guide

Version: 1.0 Target Molecule: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine CAS Registry Number: 2090581-63-6 Molecular Formula: C₁₀H₁₃BrFN Molecular Weight: 246.12 g/mol [1]

Executive Summary: The Dual-Nature Scaffold

2-Bromo-5-(3-fluoro-3-pentyl)pyridine represents a high-value "gem-fluoroalkyl" building block in modern drug discovery. Its structural utility is defined by two distinct electronic zones:

-

The Reactive Head (C2-Br): An electron-deficient 2-bromopyridine moiety highly susceptible to oxidative addition by Palladium(0), facilitating versatile cross-coupling (Suzuki, Buchwald, Sonogashira).

-

The Stable Tail (C5-Fluoroalkyl): The 3-fluoropentan-3-yl group is a bulky, lipophilic motif. Unlike trifluoromethyl groups, this tertiary fluoride offers unique steric bulk and metabolic stability (blocking benzylic oxidation) without acting as a hydrogen bond donor.

Critical Challenge: While the C-Br bond is reactive, the tertiary alkyl fluoride at the C5 position must be preserved. Although C(sp³)-F bonds are generally robust, harsh Lewis acids or extreme bases (e.g., t-BuLi) can trigger HF elimination to form the corresponding alkene. This guide prioritizes mild, base-selective protocols to ensure chemoselectivity.

Reagent Ecosystem & Selection Logic

To successfully functionalize the C2 position without degrading the C5 tail, the following reagent classes are recommended based on electronic compatibility.

A. Catalyst Systems (Palladium Sources & Ligands)

The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the nitrogen atom can coordinate to Pd, poisoning the catalyst. Bulky, electron-rich ligands are essential.

| Catalyst / Ligand | Role & Logic | Recommended For |

| Pd(dppf)Cl₂·DCM | Robust Generalist. The bidentate ligand prevents N-coordination. High stability. | Suzuki Coupling (Aryl/Heteroaryl) |

| XPhos Pd G3 / G4 | Steric Powerhouse. The bulky biaryl ligand accelerates reductive elimination and protects the active Pd(0) species. | Difficult Suzuki Couplings (Steric hindrance) |

| RuPhos Pd G3 | Amination Specialist. Specifically designed to prevent catalyst poisoning by amines and pyridines. | Buchwald-Hartwig (Secondary Amines) |

| BrettPhos Pd G3 | Primary Amine Specialist. Excellent for coupling primary amines or amides. | Buchwald-Hartwig (Primary Amines) |

B. Base Selection (The Stability Check)

-

Recommended (Safe): Potassium Phosphate (

), Cesium Carbonate ( -

Use with Caution: Sodium tert-butoxide (

). While standard for Buchwald couplings, its high basicity can risk HF elimination at high temperatures (>100°C). Use only if weaker bases fail. -

Avoid: Strong organolithiums (

,

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Introduction of aryl/heteroaryl groups at C2.

Mechanism: The electron-poor pyridine undergoes fast oxidative addition.

Materials:

-

Substrate: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (1.0 equiv)

-

Boronic Acid:

(1.2 – 1.5 equiv) -

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), Boronic acid (1.2 equiv), and Pd catalyst (5 mol%).

-

Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M) and 2.0 M aq.

(3.0 equiv) via syringe. -

Reaction: Heat the block to 80–90°C for 4–12 hours. Vigorously stir to ensure biphasic mixing.

-

Note: Do not exceed 110°C to minimize thermal stress on the C-F bond.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The product will likely be less polar than the boronic acid.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of aminopyridines.

Mechanism: Uses Pre-catalyst G3 systems to generate the active

Materials:

-

Substrate: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine (1.0 equiv)

-

Amine:

(1.2 equiv) -

Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (2–5 mol%)

-

Base:

(2.0 equiv) [Preferred over NaOtBu for F-stability] -

Solvent: Toluene or tert-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

-

Glovebox/Schlenk: In an inert atmosphere, combine Substrate, Amine, Catalyst, and Base (

). -

Solvation: Add anhydrous Toluene (0.15 M).

-

Reaction: Heat to 85°C for 8–16 hours.

-

Monitoring: Monitor via LCMS. If conversion is slow, raise temp to 100°C carefully.

-

Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles.

Materials:

-

Substrate (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst:

(2 mol%) -

Base:

(3.0 equiv) or -

Solvent: DMF or THF.

Procedure:

-

Combine Pd catalyst, CuI, and substrate under Argon.

-

Add degassed solvent and Triethylamine.

-

Add the alkyne dropwise.

-

Stir at RT to 50°C . (Pyridines are activated; high heat is rarely needed and avoiding it protects the F-tail).

Reaction Pathway Visualization

The following diagram illustrates the divergence of the 2-Bromo scaffold into various functional classes, highlighting the preservation of the fluoroalkyl tail.

Figure 1: Functionalization pathways for 2-Bromo-5-(3-fluoro-3-pentyl)pyridine. Note the risk of HF elimination under aggressive lithiation conditions.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Pyridine N-coordination poisoning Pd. | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 100°C. |

| De-fluorination (Alkene formation) | Base is too strong or Temp too high. | Switch from |

| Protodehalogenation (H-product) | Reductive elimination failed; Hydride source present. | Ensure solvent is anhydrous. Use fresh catalyst. Increase catalyst loading. |

| Homocoupling (Py-Py dimer) | Oxidation of Pd species or excess Boronic acid issues. | Degass solvents rigorously. Add Boronic acid slowly or reduce equivalents slightly. |

References

-

Chemical Structure Validation

- Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Buchwald-Hartwig Protocols for Pyridines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19, 3691-3694.

Sources

Application Note: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine as a Strategic Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a highly efficient strategy for identifying high-quality lead compounds in modern drug discovery.[1][2] The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library. This application note details the strategic utility and experimental protocols for a novel, trifunctional fragment: 2-Bromo-5-(3-fluoro-3-pentyl)pyridine . This fragment is engineered to maximize its potential in an FBDD workflow by incorporating three key chemical motifs: a pyridine ring for versatile interactions, a bromine atom as a vector for synthetic elaboration, and a tertiary fluoride on an aliphatic chain to enhance physicochemical properties and serve as a ¹⁹F NMR probe. We provide detailed, field-tested protocols for fragment screening, hit validation, structural characterization, and subsequent hit-to-lead evolution.

Introduction: The Rationale for a Trifunctional Fragment

The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that, due to their simplicity, can more efficiently sample the chemical space of a protein's binding site.[1][3] These initial "hits" are often weak binders but provide high-quality, structurally-defined starting points for optimization into potent leads.[4] The design of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine is a deliberate convergence of three pillars of modern medicinal chemistry.

-

The Pyridine Scaffold: As a heterocyclic aromatic ring, pyridine is a privileged structure in medicinal chemistry.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking or hydrophobic interactions, providing multiple avenues for target recognition.[5][7]

-

The Fluorine Advantage: The strategic incorporation of fluorine is a powerful tool for optimizing drug candidates.[8][9] A single fluorine atom can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[10][11][12] Crucially, the ¹⁹F nucleus provides a sensitive NMR handle for screening campaigns, allowing for rapid detection of binding events without background interference from biological macromolecules.[13]

-

The Bromine Vector: The bromine atom is an exceptionally versatile synthetic handle. It serves as a "poised" reactive site, enabling medicinal chemists to rapidly elaborate on a fragment hit using robust and predictable cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[14][15] This facilitates the "fragment growing" or "linking" phase of FBDD, where the initial low-affinity hit is evolved into a high-potency lead compound.

Physicochemical Profile of the Fragment

The utility of a fragment is dictated by its physicochemical properties, which must adhere to the "Rule of Three" to ensure solubility and efficient binding.[1]

| Property | Predicted Value | Rationale / "Rule of Three" Guideline |

| Molecular Weight (MW) | 260.14 g/mol | < 300 Da |

| cLogP | 2.95 | ≤ 3.0 |

| Hydrogen Bond Donors | 0 | ≤ 3 |

| Hydrogen Bond Acceptors | 1 (Pyridine N) | ≤ 3 |

| Rotatable Bonds | 3 | ≤ 3 |

| Polar Surface Area (PSA) | 12.89 Ų | ≤ 60 Ų |

Table 1: Predicted physicochemical properties of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine, demonstrating compliance with FBDD's "Rule of Three".

The FBDD Workflow: From Fragment to Lead

The journey of a fragment from initial screen to a viable lead compound follows a structured, multi-stage process. This workflow is designed to efficiently identify true binders, characterize their interaction, and provide a clear path for chemical optimization.

Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Experimental Protocols

The following protocols provide step-by-step methodologies for incorporating 2-Bromo-5-(3-fluoro-3-pentyl)pyridine into a typical FBDD campaign.

Protocol 1: Fragment Library Preparation and Quality Control

Rationale: Ensuring the purity and solubility of fragments is paramount for avoiding false positives and ensuring reproducible results. The target fragment should be integrated into a larger, diverse library.

-

Solubilization: Prepare a 100 mM primary stock solution of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine in 100% DMSO.

-

Quality Control (QC):

-

Verify identity and purity (>95%) via LC-MS and ¹H/¹⁹F NMR spectroscopy.

-

Assess solubility by diluting an aliquot of the DMSO stock into the primary screening buffer to the highest intended concentration. Check for precipitation visually and by light scattering.

-

-

Plating: Create intermediate and final screening plates by acoustically dispensing the fragment stock into the appropriate assay plates. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

Protocol 2: Primary Screening via Differential Scanning Fluorimetry (DSF)